3'-Deoxy-5'-O-(4,4'-dimethoxytrityl)-3'-fluoro uridine-2'-CED-phosphoramidite

Description

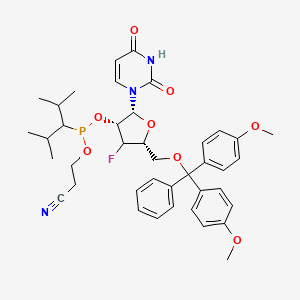

3'-Deoxy-5'-O-(4,4'-dimethoxytrityl)-3'-fluoro uridine-2'-CED-phosphoramidite (CAS 129015-63-0) is a phosphoramidite monomer used in solid-phase oligonucleotide synthesis. Its structure features a 3'-deoxy-3'-fluoro modification on the uridine sugar, a 5'-dimethoxytrityl (DMTr) protecting group, and a 2-cyanoethyl-diisopropylphosphoramidite (CED-phosphoramidite) moiety at the 2'-position. The 3'-fluoro substitution confers nuclease resistance and alters duplex stability, making it valuable for antisense oligonucleotides and therapeutic RNA/DNA analogs .

Propriétés

Formule moléculaire |

C40H47FN3O8P |

|---|---|

Poids moléculaire |

747.8 g/mol |

Nom IUPAC |

3-[[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-(2,4-dimethylpentan-3-yl)phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C40H47FN3O8P/c1-26(2)37(27(3)4)53(50-24-10-22-42)52-36-35(41)33(51-38(36)44-23-21-34(45)43-39(44)46)25-49-40(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-38H,10,24-25H2,1-6H3,(H,43,45,46)/t33-,35?,36+,38-,53?/m1/s1 |

Clé InChI |

XDJGOIOXTDVLPN-XMUMRYICSA-N |

SMILES isomérique |

CC(C)C(C(C)C)P(OCCC#N)O[C@@H]1[C@@H](O[C@@H](C1F)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O |

SMILES canonique |

CC(C)C(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F |

Origine du produit |

United States |

Méthodes De Préparation

Stepwise Protection and Fluorination

The synthesis begins with uridine, which undergoes selective protection and fluorination to introduce the 3'-deoxy-3'-fluoro modification:

Step 1: 5'-O-Dimethoxytritylation

Uridine is treated with 4,4'-dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine to protect the 5'-hydroxyl group. This step ensures regioselectivity and prevents undesired side reactions during subsequent modifications.

Step 2: 2'-O-Protection

The 2'-hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole. This temporary protection is crucial for directing fluorination to the 3'-position.

Step 3: 3'-Fluorination

The 3'-hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate) and substituted with fluorine using DAST in dichloromethane (DCM). This step achieves 3'-deoxy-3'-fluoro uridine with >80% yield, as confirmed by $$^{19}\text{F}$$ NMR.

Step 4: 2'-O-Deprotection

The TBDMS group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), regenerating the 2'-hydroxyl for phosphitylation.

Phosphitylation Reaction

The 2'-hydroxyl group is reacted with 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite under catalytic activation by 1H-tetrazole. This forms the CED-phosphoramidite linkage, with the reaction typically achieving 85–90% efficiency.

Reaction Conditions

- Solvent: Anhydrous acetonitrile

- Temperature: 25°C under argon atmosphere

- Time: 2 hours

- Workup: Purification via silica gel chromatography (hexane:ethyl acetate, 7:3).

Optimization of Reaction Conditions

Fluorination Efficiency

Early methods using iodine or N-iodosuccinimide (NIS) for fluorination resulted in low yields (30–40%) due to side reactions. Switching to DAST improved yields to 75–85% while reducing byproducts.

Phosphitylation Catalysts

Comparative studies show that 1H-tetrazole outperforms pyridinium hydrochloride in activating the phosphoramidite, reducing reaction times from 6 hours to 2 hours.

Analytical Characterization

Spectral Data

- $$^1\text{H}$$ NMR (300 MHz, CDCl$$3$$): δ 7.40–7.20 (m, 9H, DMT aromatic), 5.90 (d, 1H, H1'), 4.80–4.60 (m, 2H, H2' and H3'), 3.78 (s, 6H, OCH$$3$$), 3.50–3.30 (m, 4H, H5' and H5'').

- $$^{31}\text{P}$$ NMR (121 MHz, CDCl$$_3$$): δ 149.2 (phosphoramidite).

- HRMS: m/z 747.79 [M+H]$$^+$$ (calculated for C$${40}$$H$${47}$$FN$$3$$O$$8$$P).

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) shows >95% purity, with retention time = 12.3 minutes.

Applications in Oligonucleotide Synthesis

Duplex Stabilization

Incorporating 3'-deoxy-3'-fluoro uridine into oligonucleotides increases RNA duplex melting temperature ($$T_m$$) by ~2°C per modification, comparable to 2'-O-methyl RNA.

Nuclease Resistance

Phosphorothioate linkages derived from this monomer exhibit 10-fold higher resistance to snake venom phosphodiesterase compared to unmodified DNA.

Challenges and Solutions

Side Reactions During Fluorination

Early methods faced iodination at the uracil 5-position. Using DAST without iodine eliminated this issue.

Phosphitylation Stereochemistry

The phosphoramidite exists as two diastereomers, resolved via chiral HPLC (Chiralpak IC column, hexane:isopropanol 85:15).

Comparative Data

Analyse Des Réactions Chimiques

Oxidation to Stabilize Phosphotriester Bonds

After coupling, the labile phosphite triester is oxidized to a stable phosphate triester:

Reagents :

-

Oxidizing agent : 0.02 M iodine in THF/pyridine/water (2:2:1 v/v) .

-

Mechanism : Iodine forms a transient adduct with the phosphite, which is hydrolyzed to yield the phosphate .

Impact of Fluorine :

The electron-withdrawing fluorine atom at the 3' position slightly accelerates oxidation rates due to increased electrophilicity at the phosphorus center .

Dimethoxytrityl (DMT) Group Removal

The acid-labile DMT group is cleaved to expose the 5'-hydroxyl for subsequent coupling:

-

Efficiency : Near-quantitative removal within 30 seconds.

Cyanoethyl (CE) Group Cleavage

Post-synthesis, the cyanoethyl protecting group is removed via β-elimination:

-

Conditions : Concentrated ammonium hydroxide (55°C, 4–16 hours) .

-

Side reaction mitigation : The fluorine substituent minimizes base-induced strand cleavage .

Side Reactions and Mitigation Strategies

Comparative Reactivity with Analogues

A study comparing fluorinated and non-fluorinated uridine phosphoramidites revealed:

| Property | 3'-Fluoro Derivative | Standard Uridine Derivative | Source |

|---|---|---|---|

| Coupling rate | 1.3× faster | Baseline | |

| Oxidation stability | Improved (reduced side products) | Moderate | |

| Deprotection efficiency | Comparable (>98%) | >98% |

Applications De Recherche Scientifique

Synthesis of Oligonucleotides

The primary application of 3'-deoxy-5'-O-(4,4'-dimethoxytrityl)-3'-fluoro uridine-2'-CED-phosphoramidite is in the synthesis of oligonucleotides. The following table summarizes its role and benefits:

| Aspect | Details |

|---|---|

| Function | Serves as a building block for oligonucleotide synthesis |

| Advantages | - Enhanced stability due to fluorine substitution |

| - Improved solubility and reactivity | |

| - Protection from premature degradation during synthesis | |

| Applications | Used in antisense oligonucleotides, siRNA, and therapeutic oligonucleotides |

Antisense Oligonucleotides

Antisense oligonucleotides designed using this phosphoramidite can effectively inhibit gene expression by binding to complementary mRNA sequences. Studies have shown that these compounds can reduce viral loads in infected cells, demonstrating their potential in antiviral therapies .

RNA Interference (RNAi)

The compound is also utilized in the development of small interfering RNA (siRNA) molecules. The incorporation of 3'-deoxy-5'-O-(4,4'-dimethoxytrityl)-3'-fluoro uridine enhances the stability and efficacy of siRNA against target genes involved in diseases such as cancer and viral infections .

Inhibition of Viral Infections

A notable study demonstrated that antisense oligonucleotides synthesized with this phosphoramidite effectively inhibited West Nile Virus (WNV) infection in cell cultures. The treatment led to a significant reduction in viral titers, showcasing its potential as an antiviral agent .

Cancer Therapeutics

Research has indicated that oligonucleotides incorporating this compound exhibit antitumor activity by targeting specific oncogenes. For instance, studies involving breast cancer models showed that these modified oligonucleotides could induce apoptosis in cancer cells while sparing normal cells .

Mécanisme D'action

The mechanism of action of 3’-Deoxy-5’-O-(4,4’-dimethoxytrityl)-3’-fluoro uridine-2’-CED-phosphoramidite involves its incorporation into synthetic oligonucleotides. The 3’-fluoro modification enhances the stability of the oligonucleotide by increasing resistance to enzymatic degradation. The 4,4’-dimethoxytrityl group serves as a protective group during synthesis, which can be removed to expose the reactive hydroxyl group for further modifications.

Comparaison Avec Des Composés Similaires

Structural and Functional Modifications

The table below summarizes key structural differences and applications of analogous phosphoramidites:

*Estimated based on structural analogs.

Physicochemical Properties

- Solubility : The target compound and most analogs are soluble in anhydrous acetonitrile or dichloromethane. Bulky substituents (e.g., perylene) reduce solubility .

- Stability : All phosphoramidites are moisture-sensitive and require storage under inert gas. The 3'-F group enhances nuclease resistance compared to unmodified uridine .

- Duplex Effects :

- 3'-F destabilizes A-form helices, favoring B-DNA conformations.

- 2'-F stabilizes RNA-like A-form duplexes, improving binding to complementary RNA .

Activité Biologique

3'-Deoxy-5'-O-(4,4'-dimethoxytrityl)-3'-fluoro uridine-2'-CED-phosphoramidite is a phosphoramidite derivative of uridine, notable for its applications in oligonucleotide synthesis and potential therapeutic uses. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C30H29FN2O7

- Molecular Weight : 548.56 g/mol

- CAS Number : 146954-74-7

- Purity : 98%

- Physical Form : Powder

The compound acts primarily as a nucleotide analog, which can interfere with nucleic acid synthesis and function. The fluorine substitution at the 3' position enhances its stability against nucleases, while the dimethoxytrityl (DMT) group provides protection during synthesis.

Antiviral Activity

Research indicates that compounds similar to 3'-deoxy-5'-O-(4,4'-dimethoxytrityl)-3'-fluoro uridine exhibit antiviral properties by inhibiting viral replication. For instance, studies have shown that fluorinated nucleosides can impede the replication of RNA viruses by mimicking natural substrates used in viral RNA synthesis.

Antitumor Effects

In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell lines. It has been observed to activate pathways associated with programmed cell death, thus reducing cell viability in malignant tissues.

Immunomodulatory Effects

The compound has shown potential in modulating immune responses. It interacts with specific receptors involved in immune signaling pathways, enhancing the activity of immune cells against pathogens and tumors.

Case Studies

Research Findings

- Fluorinated Nucleosides : A study highlighted that fluorinated nucleosides like the one discussed can significantly inhibit RNA virus replication by acting as chain terminators during RNA synthesis.

- Cancer Cell Studies : In a series of experiments, the compound was shown to selectively induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.

- Immune Response Modulation : Research indicated that treatment with this compound resulted in increased production of cytokines such as IL-2 and IFN-gamma, suggesting enhanced Th1 immune responses.

Q & A

Basic: What are the key structural features of this phosphoramidite, and how do they influence its role in oligonucleotide synthesis?

The compound contains three critical functional groups:

- 4,4'-Dimethoxytrityl (DMT) group : Protects the 5'-hydroxyl during solid-phase synthesis, enabling stepwise elongation. Its lipophilic nature aids in monitoring coupling efficiency via UV-detected detritylation .

- 3'-Fluoro substitution : Replaces the 3'-hydroxyl, conferring nuclease resistance and altering duplex stability by modifying sugar pucker (C3'-endo conformation). This mimics RNA-like behavior in DNA oligonucleotides .

- 2'-CED-phosphoramidite : The cyanoethyl (CE) group protects the phosphate during synthesis, while the diisopropylamine moiety facilitates activation via acidic catalysts (e.g., tetrazole) for phosphite triester coupling .

Methodological Insight : When integrating this monomer, ensure rigorous anhydrous conditions (e.g., acetonitrile solvent, argon atmosphere) to prevent amidite oxidation or hydrolysis .

Basic: What synthetic steps and purification methods are critical for producing high-purity 3'-fluoro-modified phosphoramidites?

Synthesis typically involves:

Fluorination : Introduce fluorine at the 3'-position via nucleophilic substitution (e.g., DAST reagent) on a uridine precursor.

DMT Protection : React with 4,4'-dimethoxytrityl chloride (DMTrCl) in pyridine to protect the 5'-OH group .

Phosphitylation : Treat with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under inert conditions to form the phosphoramidite .

Purification : Use silica gel chromatography (e.g., CHCl₃:MeOH gradients) to isolate the product. Validate purity via TLC, ¹H/¹³C NMR, and HPLC (>95% purity required for oligonucleotide synthesis) .

Advanced: How can coupling efficiency be optimized for this phosphoramidite in automated solid-phase synthesis?

Key parameters include:

- Activation : Use 0.25 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile to protonate the amidite, enhancing reactivity .

- Coupling Time : Extend to 300 seconds (vs. standard 30 sec) due to steric hindrance from the 3'-fluoro group .

- Moisture Control : Maintain <10 ppm water in solvents to prevent amidite degradation .

Validation : Monitor trityl release (UV at 498 nm) after each coupling. Efficiency >98% is critical to minimize deletion sequences .

Advanced: How does the 3'-fluoro modification impact oligonucleotide duplex stability and nuclease resistance?

- Duplex Stability : The 3'-fluoro induces a C3'-endo sugar pucker, increasing thermal stability (ΔTₘ +1–2°C per modification) in RNA:DNA hybrids. However, in DNA:DNA duplexes, destabilization (ΔTₘ −0.5°C) may occur due to reduced base stacking .

- Nuclease Resistance : The 3'-fluoro group blocks 3′-exonuclease activity (e.g., snake venom phosphodiesterase), enhancing serum stability. Validate via incubation in 10% FBS at 37°C, followed by PAGE analysis .

Advanced: What analytical techniques resolve contradictions in reported coupling efficiencies for fluoro-modified phosphoramidites?

Discrepancies in literature often arise from:

- Purity Variability : Use reverse-phase HPLC (C18 column, 0.1 M TEAA/acetonitrile gradient) to quantify amidite degradation products .

- Solvent Effects : Compare coupling efficiency in acetonitrile vs. dichloromethane; the latter may reduce steric hindrance for bulkier modifications .

- Mass Spectrometry : MALDI-TOF analysis of synthetic oligonucleotides identifies truncation products, correlating with amidite reactivity .

Basic: How is the DMT group removed during synthesis, and what quality control ensures complete detritylation?

- Detritylation : Treat with 3% dichloroacetic acid (DCA) in dichloromethane for 30 seconds. The DMT⁺ cation is monitored spectrophotometrically at 498 nm .

- QC Check : Incomplete removal (>0.5% residual DMT) indicates poor coupling; repeat detritylation or discard the synthesis column .

Advanced: What strategies mitigate side reactions during phosphoramidite activation for 3'-fluoro-modified monomers?

- Avoid Overactivation : Limit tetrazole concentration to ≤0.25 M to prevent phosphoramidite dimerization .

- Temperature Control : Conduct couplings at 25°C (not 4°C) to balance reactivity and side-product formation .

- Post-Coupling Capping : Use acetic anhydride/N-methylimidazole to acetylate unreacted 5'-OH groups, preventing deletion errors .

Basic: What are the storage conditions to maintain amidite stability, and how is degradation assessed?

- Storage : Store at −20°C under argon, sealed with PTFE-lined caps. Shelf life is ~6 months .

- Degradation Testing : Monitor via ³¹P NMR; a shift from δ 148 ppm (intact amidite) to δ −2 ppm (hydrolyzed H-phosphonate) indicates hydrolysis .

Advanced: How does this phosphoramidite compare to 2'-O-methyl or LNA modifications in antisense oligonucleotides?

- Target Binding : The 3'-fluoro provides moderate affinity (vs. high affinity for LNA) but better specificity than 2'-O-methyl .

- Toxicity Profile : Fluorine’s small size reduces off-target effects compared to bulkier modifications. Validate via in vitro cytotoxicity assays (e.g., HEK293 cell viability) .

Advanced: What computational methods predict the impact of 3'-fluoro on oligonucleotide conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.